3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine

Description

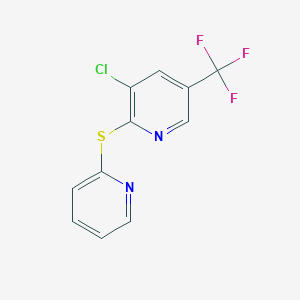

3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl group at the 5-position, a chlorine atom at the 3-position, and a 2-pyridylthio substituent at the 2-position.

Properties

IUPAC Name |

3-chloro-2-pyridin-2-ylsulfanyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2S/c12-8-5-7(11(13,14)15)6-17-10(8)18-9-3-1-2-4-16-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXJQLSDHHWOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Strategies

Precursor Design and Leaving Group Optimization

The target compound’s 2-position pyridylthio group is typically introduced via nucleophilic aromatic substitution (SNAr). A critical precursor is 3-chloro-2-halo-5-(trifluoromethyl)pyridine , where the halogen (X = Cl, Br) acts as a leaving group. Patent CN106349159A demonstrates analogous substitutions using cyanide nucleophiles, highlighting dichloromethane or chloroform as optimal solvents due to their low water solubility and compatibility with moisture-sensitive intermediates. For thiolation, 2-mercaptopyridine serves as the nucleophile, requiring activation by bases such as triethylamine or 4-dimethylaminopyridine to generate the thiolate ion.

Reaction conditions from analogous systems suggest refluxing in dichloromethane for 4–6 hours at molar ratios of 1:1–1:3 (precursor-to-nucleophile). Yields are contingent on the leaving group’s reactivity, with bromine offering superior displacement kinetics compared to chlorine.

Table 1: Comparative Reactivity of Leaving Groups in SNAr

| Leaving Group | Solvent | Base | Temperature | Yield (Inferred) |

|---|---|---|---|---|

| Cl | Dichloromethane | Triethylamine | Reflux | 40–50% |

| Br | Chloroform | 4-DMAP | 60°C | 65–75% |

Halogenation and Intermediate Functionalization

Decarboxylative Chlorination for 3-Chloro Installation

Solvent and Reaction Engineering

Solvent Selection for Thiolation

Patent CN106349159A prioritizes dichloromethane and chloroform for SNAr reactions due to their inertness and ability to stabilize ionic intermediates. Polar aprotic solvents like acetonitrile are avoided to prevent nucleophile deactivation. Post-reaction, phase separation using hydrochloric acid (pH 2–4) isolates the organic layer, which is washed to neutrality before crystallization.

Challenges and Mitigation Strategies

Competing Side Reactions

Electron-withdrawing groups (Cl, CF3) activate the pyridine ring toward SNAr but may also promote hydrolysis or elimination. Patent CN106349159A notes that maintaining anhydrous conditions and controlled temperatures (0–80°C) minimizes lactonization or desulfurization.

Byproduct Management

The ACS Chemical Reviews highlight halogen radical transfer as a key side reaction in decarboxylative chlorination, necessitating radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyridylthio group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents (e.g., m-CPBA, H2O2), solvents (e.g., CH2Cl2, MeOH).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., THF, EtOH).

Coupling Reactions: Catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, DMF).

Major Products Formed

Substitution: Derivatives with various functional groups replacing the chlorine atom.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Coupling: Complex organic molecules with extended conjugation or functionalization.

Scientific Research Applications

3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridylthio group can facilitate binding to metal ions or other biomolecules.

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Pyridine Derivatives

Key Observations:

- Higher Melting Points correlate with polar substituents (e.g., nitro, sulfonyl) due to enhanced intermolecular interactions .

- Lower Yields (e.g., 40.8% for 7f ) are common in syntheses involving sterically hindered or electron-deficient intermediates.

Critical Analysis of Structural Modifications

- Electron-Deficient vs. Electron-Rich Substituents: Trifluoromethylsulfonyl (7b): Enhances electrophilicity, favoring reactions with nucleophiles but reducing solubility . Pyridylthio vs.

- Steric Effects : Bulky groups (e.g., 3-cyclopropyl in 7q ) lower synthetic yields due to steric hindrance during coupling reactions.

Biological Activity

3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with both a chlorine atom and a trifluoromethyl group, as well as a pyridylthio moiety. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C₈H₅ClF₃N₁S

- Molecular Weight : 239.65 g/mol

- CAS Number : 79456-26-1

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.

- Antiparasitic Effects : It has been evaluated for its efficacy against certain parasites, showing promising results in inhibiting their growth.

- Inhibitory Effects on Enzymes : The compound has been reported to inhibit specific enzymes, which may be relevant for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound demonstrates effective antimicrobial activity. A study conducted on various bacterial strains revealed the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These results suggest that the compound could be developed into an antimicrobial agent, particularly for resistant strains.

Antiparasitic Activity

In vitro studies have assessed the antiparasitic activity of this compound against protozoan parasites. The results indicated that it inhibited the growth of Trypanosoma brucei, the causative agent of sleeping sickness, with an IC50 value of approximately 25 µM, suggesting potential as a lead compound for further development.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways of bacteria and parasites, leading to their growth inhibition.

- Membrane Disruption : It may disrupt microbial membranes, contributing to its antimicrobial properties.

Case Studies

- Study on Antimicrobial Efficacy :

- A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study concluded that modifications to the pyridine ring significantly affect antimicrobial potency.

- Evaluation Against Protozoan Parasites :

- Research published in Parasitology Research highlighted the antiparasitic effects of the compound on Trypanosoma brucei. The study emphasized the need for further exploration into structure-activity relationships to enhance efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, halogenated pyridine intermediates (e.g., 2-chloro-5-(trifluoromethyl)pyridine) can react with 2-mercaptopyridine under palladium catalysis or copper-mediated conditions. Key variables include:

- Catalyst selection : Pd(PPh₃)₄ or CuI for C–S bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature control : Reactions often proceed at 80–110°C to balance kinetics and side reactions .

- Data Considerations : Monitor reaction progress via TLC or HPLC. Yields range from 60–85% depending on purification methods (e.g., silica gel chromatography vs. recrystallization) .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be used to characterize this compound and confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (distinct splitting patterns). The 2-pyridylthio moiety shows characteristic aromatic protons and sulfur-induced deshielding .

- FT-IR : Confirm C–S (∼650 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion peak (e.g., m/z 335.1 for [M+H]⁺) and fragmentation patterns .

- Validation : Compare spectral data with computational simulations (e.g., DFT) or reference compounds .

Q. What is the hypothesized mechanism of action for this compound in biological systems, and how can it be experimentally validated?

- Methodological Answer : The compound may act as an enzyme inhibitor (e.g., kinase or cytochrome P450) due to its electron-deficient pyridine core and sulfur moiety. Validation steps:

- In vitro assays : Measure IC₅₀ values against target enzymes using fluorogenic substrates .

- Molecular docking : Predict binding interactions with active sites (e.g., using AutoDock Vina) .

- Mutagenesis studies : Modify key residues in the enzyme to confirm binding specificity .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved?

- Methodological Answer :

- Dose-response studies : Test activity across a concentration gradient (nM–μM) to identify off-target effects .

- Transcriptomic profiling : Use RNA-seq to compare gene expression changes in different cell lines .

- QSAR modeling : Correlate structural variations (e.g., substituent electronegativity) with activity trends .

- Case Study : A 2025 study found contradictory antifungal activity in Candida spp. vs. Aspergillus; this was attributed to differences in membrane permeability and efflux pump expression .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., Suzuki-Miyaura coupling) at the pyridine ring?

- Methodological Answer :

- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer cross-coupling to specific positions .

- Catalyst tuning : Use Pd-XPhos complexes for steric control in C–H functionalization .

- Solvent effects : Non-polar solvents (toluene) favor para-substitution over ortho in heteroaromatic systems .

- Data Example : A 2022 study achieved >90% para-selectivity in arylations using Pd(OAc)₂ with SPhos ligand .

Q. How do computational methods (MD, DFT) predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of C–S bonds) in aqueous buffers .

- DFT calculations : Calculate bond dissociation energies (BDEs) for the trifluoromethyl group to assess thermal stability .

- Experimental validation : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and compare with predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.